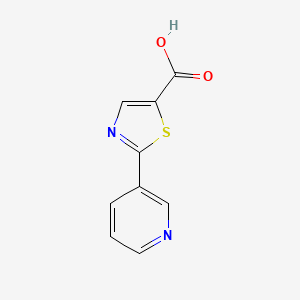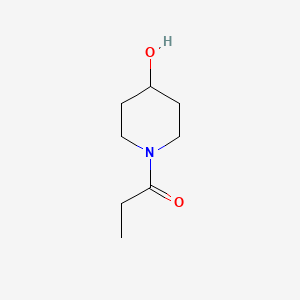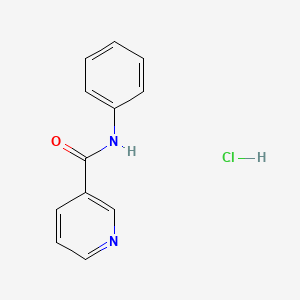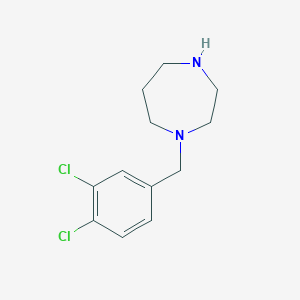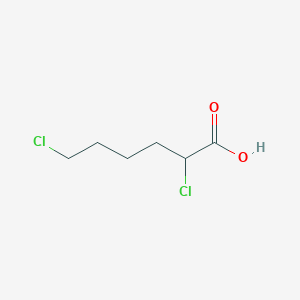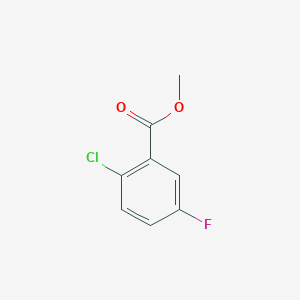
(4-(Trifluoromethyl)thiazol-2-yl)methanol
概要
説明
“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a chemical compound with the formula C5H4F3NOS . It has a molecular weight of 183.15 . The compound is also known as TMTH.
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is represented by the InChI code: 1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a solid or liquid at room temperature . It is stored in a dry environment at 2-8°C .科学的研究の応用
-
Pharmaceutical Research
- Application : Thiazoles, which include “(4-(Trifluoromethyl)thiazol-2-yl)methanol”, have been found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. For example, in a study of antibacterial activity, the compound might be tested against various bacterial strains in a lab setting .
- Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, in a study of antibacterial activity, the results might include data on the minimum inhibitory concentration (MIC) of the compound against various bacterial strains .
-
Regulation of Central Inflammation
- Application : It has been suggested that “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
- Methods of Application : The specific methods of application or experimental procedures would likely involve administering the compound to a subject (such as a lab animal) and then monitoring for changes in inflammation markers .
- Results : The results or outcomes obtained would likely include data on changes in inflammation markers after administration of the compound .
-
Chemical Synthesis
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a chemical compound that can be used in the synthesis of other complex molecules . It’s often used in the pharmaceutical industry and in academic research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the synthesis being conducted. This could involve various chemical reactions, purification steps, and analytical techniques .
- Results : The results or outcomes obtained would likely include the successful synthesis of the desired product, as confirmed by various analytical techniques .
-
Peroxisome Proliferator-Activated Receptor Agonist
- Application : It has been suggested that “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can act like a peroxisome proliferator-activated receptor agonist . This means it could potentially be used in the treatment of diseases like type 2 diabetes and obesity .
- Methods of Application : The specific methods of application or experimental procedures would likely involve administering the compound to a subject (such as a lab animal) and then monitoring for changes in metabolic markers .
- Results : The results or outcomes obtained would likely include data on changes in metabolic markers after administration of the compound .
-
Material Safety
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is used in material safety procedures .
- Methods of Application : The compound can be used in safety procedures involving water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
- Results : The results or outcomes obtained would likely include the successful implementation of safety procedures .
-
Synthesis of Other Complex Molecules
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can be used in the synthesis of other complex molecules . It’s often used in the pharmaceutical industry and in academic research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the synthesis being conducted. This could involve various chemical reactions, purification steps, and analytical techniques .
- Results : The results or outcomes obtained would likely include the successful synthesis of the desired product, as confirmed by various analytical techniques .
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAFTQUOHZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634965 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)thiazol-2-yl)methanol | |
CAS RN |
204319-69-7 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

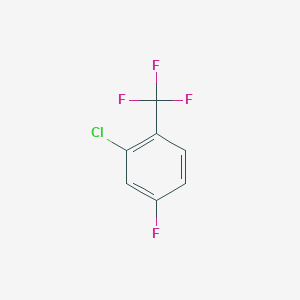
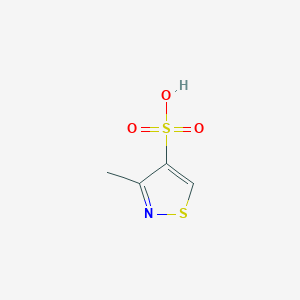
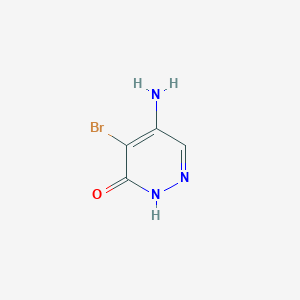

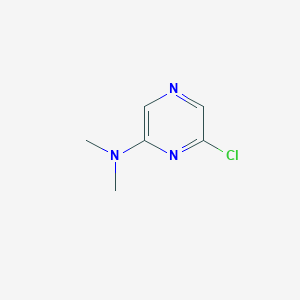
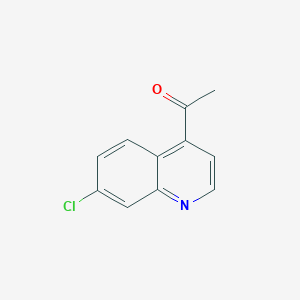
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)
